5-(N-Methyl-N-isobutyl)amiloride

Description

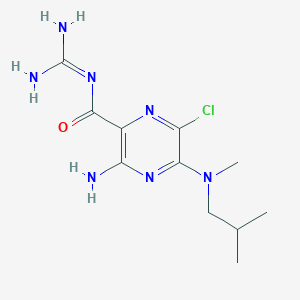

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(2-methylpropyl)amino]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN7O/c1-5(2)4-19(3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIUMPLAOXSSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242594 | |

| Record name | 5-(N-Methyl-N-isobutyl)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96861-65-3 | |

| Record name | 5-(N-Methyl-N-isobutyl)amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096861653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(N-Methyl-N-isobutyl)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N-Methyl-N-isobutyl)Ã?amiloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into 5 N Methyl N Isobutyl Amiloride Action at the Molecular Level

Elucidation of Sodium-Hydrogen Exchanger (NHE) Inhibition by 5-(N-Methyl-N-isobutyl)amiloride

This compound (MIA) is a potent derivative of the diuretic amiloride (B1667095) and a well-established inhibitor of the sodium-hydrogen exchanger (NHE) family of transmembrane proteins. researchgate.net These exchangers play a crucial role in the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis by mediating the one-for-one exchange of extracellular sodium ions for intracellular protons. The following sections delve into the specifics of MIA's interaction with NHE isoforms.

Specificity and Potency of this compound for NHE Isoforms

The potency of this compound as an NHE inhibitor has been demonstrated in various studies. In rabbit renal brush border membranes, MIA has been shown to be a more potent inhibitor of the Na+/H+ antiport than its parent compound, amiloride, with an apparent inhibition constant (Ki) of 174 nM compared to 6 µM for amiloride. researchgate.net Furthermore, binding studies with radiolabeled MIA in the same tissue revealed a high-affinity binding site with a dissociation constant (Kd) of 30.5 ± 2.3 nM. In human placental brush-border membrane vesicles, a similar high-affinity binding site was identified with a Kd of 58 ± 2 µM.

While specific IC50 or Ki values for MIA against the various individual NHE isoforms (NHE1, NHE2, NHE3, etc.) are not extensively reported in publicly available literature, data for structurally related amiloride analogs provide some insight into the potential isoform selectivity. For instance, 5-(N,N-dimethyl)amiloride (DMA), another potent amiloride derivative, exhibits differential inhibition of NHE isoforms, with reported Ki values of 0.02 µM for NHE1, 0.25 µM for NHE2, and 14 µM for NHE3. This suggests that substitutions at the 5-position of the amiloride ring can significantly influence isoform-specific potency.

Table 1: Inhibitory Potency of Amiloride and its Analogs on NHE Isoforms

| Compound | NHE1 (Ki) | NHE2 (Ki) | NHE3 (Ki) | Source |

| 5-(N,N-dimethyl)amiloride (DMA) | 0.02 µM | 0.25 µM | 14 µM |

Competitive Inhibition Dynamics of the Na+/H+ Antiport by this compound

The mechanism by which this compound inhibits the Na+/H+ exchanger is complex and appears to involve a competitive interaction with protons. Studies on rabbit renal brush border membranes have shown that the binding of MIA is inhibited at low pH, suggesting direct competition between H+ ions and the inhibitor for the same binding site on the exchanger. This is a hallmark of competitive inhibition.

However, the kinetics of inhibition can be influenced by other ions present in the extracellular environment. For instance, research on the rabbit renal Na+/H+ antiporter has demonstrated that the nature of the inhibition by amiloride and its analogs can shift between simple competitive and mixed-type inhibition depending on the concentration of chloride ions in the buffer. researchgate.net This suggests that the interaction of MIA with the NHE is not solely a simple competition with protons but can be allosterically modulated by other factors, leading to more complex inhibitory dynamics. The inhibition by MIA is rapid, occurring within seconds, and is also readily reversible. researchgate.net

Impact on Early Cellular Response to Acidosis Mediated by NHEs

By inhibiting the primary mechanism for proton extrusion in many cell types, this compound directly impacts the cellular response to intracellular acidosis. The Na+/H+ exchanger is a key player in the recovery of intracellular pH (pHi) following an acid load. Inhibition of this exchanger by MIA would be expected to delay or prevent this recovery.

Experimental evidence supports this role. In a study involving cardiac arrest in rats, administration of MIA was found to delay the normalization of brain intracellular pH during reperfusion, a period associated with significant intracellular acidosis. This finding underscores the critical role of the Na+/H+ exchanger in restoring pH homeostasis in the brain and demonstrates the efficacy of MIA in disrupting this process. The ability of MIA to block the Na+/H+ antiport has led to its use as a tool to study the early cellular responses to acidosis.

Interaction of this compound with Other Ion Transport Systems

While the primary target of this compound is the Na+/H+ exchanger, like other amiloride derivatives, it can also interact with and modulate the function of other ion transport systems. These off-target effects are important to consider when interpreting experimental results using MIA.

Modulation of Na+/Ca2+ Exchanger (NCX) Function by this compound

The Na+/Ca2+ exchanger (NCX) is another crucial ion transporter, particularly in excitable cells like cardiomyocytes, where it plays a key role in calcium homeostasis. General studies on amiloride have shown that it can inhibit the Na+/Ca2+ exchanger. This inhibition can have significant physiological consequences, as alterations in intracellular calcium levels can affect a wide range of cellular processes, including muscle contraction and signal transduction.

While specific kinetic data and IC50 values for the direct inhibition of the Na+/Ca2+ exchanger by this compound are not well-documented in the available literature, the known effects of the parent compound suggest that MIA may also exert an inhibitory effect on NCX. Further research is needed to quantify the potency and specificity of MIA for the different isoforms of the Na+/Ca2+ exchanger.

Effects on Na+/K+-ATPase Activity

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the plasma membrane of virtually all animal cells. Several studies have indicated that amiloride and its derivatives can inhibit the activity of the Na+/K+-ATPase.

Research on rat hepatocytes has shown that amiloride and its analogs, 5-(N,N-dimethyl)amiloride (DMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIA), directly and reversibly inhibit the Na+/K+-ATPase. Although a specific IC50 value for this compound is not provided in this study, the data for its structural relatives suggest a potential for interaction.

Further mechanistic insight comes from a study demonstrating that MIA, along with EIA, stabilizes the E1 conformation of fluorescein (B123965) isothiocyanate (FITC)-labelled Na+/K+-ATPase. In this conformation, the pump has a high affinity for intracellular Na+. This finding suggests that MIA may act as a sodium analog, competing with Na+ for its binding site on the enzyme. This competitive interaction with respect to cation binding has been observed for several amiloride derivatives.

Table 2: Inhibition of Na+/K+-ATPase by Amiloride and its Analogs in Rat Hepatocytes

| Compound | IC50 (Ouabain-sensitive 86Rb+ uptake) | IC50 (Ouabain-sensitive ATP hydrolysis) | Source |

| Amiloride | 3.0 x 10⁻³ M | 2.2 x 10⁻³ M | |

| 5-(N,N-dimethyl)amiloride (DMA) | 5.2 x 10⁻⁴ M | 2.2 x 10⁻³ M | |

| 5-(N-ethyl-N-isopropyl)amiloride (EIA) | 1.2 x 10⁻⁴ M | 1.7 x 10⁻⁴ M |

This table provides IC50 values for amiloride and its analogs, indicating the potential for this compound to also inhibit Na+/K+-ATPase activity.

Influence on Other Cation Transporters and Pumps (e.g., Na+ pump, Ca2+ pump, organic cation-proton antiporter)

The pharmacological activity of this compound (MIA) extends beyond its well-documented role as a potent inhibitor of the Na+/H+ exchanger. Its influence on other crucial cation transport systems, including the Na+/K+ pump, Ca2+ pumps, and the organic cation-proton antiporter, has been a subject of scientific investigation, revealing a complex interaction profile.

Interaction with the Na+/K+ Pump and Ca2+ Dynamics

The Na+/K+ pump is fundamental for maintaining the electrochemical gradients of sodium and potassium across the cell membrane, a process vital for numerous cellular functions. youtube.com While direct, high-affinity inhibition of the Na+/K+ pump by MIA is not its primary mechanism of action, its effects on other ion transporters can indirectly influence pump activity and intracellular calcium ([Ca2+]i) homeostasis.

Studies on cardiac myocytes have shown that inhibitors of the Na+/H+ exchanger, like MIA, can induce cardiodepressive effects. researchgate.netdntb.gov.ua This is partly attributed to alterations in intracellular ion concentrations that impact Ca2+ handling. For instance, inhibition of the Na+/H+ exchanger can lead to changes in intracellular Na+, which in turn can affect the function of the Na+/Ca2+ exchanger (NCX). The NCX plays a crucial role in extruding calcium from the cell, and its activity is tightly coupled to the sodium gradient maintained by the Na+/K+ pump. nih.govelifesciences.org Inhibition of the Na+/K+ pump can lead to an increase in intracellular sodium, which can then reduce the driving force for Ca2+ extrusion via the NCX, potentially leading to an increase in intracellular Ca2+. nih.govnih.gov

Research on isolated rat hearts has explored the mechanisms behind the negative inotropic effect of MIA. researchgate.net These studies investigated the compound's impact on basal intracellular Ca2+ concentration and sarcoplasmic reticulum (SR) Ca2+ uptake, indicating that the effects of MIA on cardiac function are multifaceted and involve complex interactions with calcium signaling pathways. researchgate.net

| Transporter/Pump | Observed Influence of MIA (Direct/Indirect) | Research Finding |

| Na+/K+ Pump | Indirect | MIA's primary action is not on the Na+/K+ pump, but its inhibition of other ion exchangers can alter the ionic gradients that influence the pump's activity. nih.govnih.gov |

| Ca2+ Pump (SR Ca2+-ATPase) | Investigated | The effect of MIA on sarcoplasmic reticulum Ca2+ uptake has been studied to understand its cardiodepressive effects, suggesting an influence on intracellular Ca2+ regulation. researchgate.net |

| Na+/Ca2+ Exchanger | Indirect | By affecting the intracellular Na+ concentration, MIA can modulate the activity of the Na+/Ca2+ exchanger, which is crucial for Ca2+ homeostasis. nih.govelifesciences.org |

Interaction with the Organic Cation-Proton Antiporter

A significant aspect of MIA's mechanistic profile is its specific interaction with the organic cation-proton antiporter. Research on human placental brush-border membrane vesicles has demonstrated that MIA is not only an inhibitor but also a substrate for this transporter. nih.gov This interaction is characterized by a low-affinity binding site for MIA that represents the antiporter itself. nih.gov

The transport of MIA via the organic cation-proton antiporter is sensitive to the presence of other ions. Both sodium (Na+) and lithium (Li+) have been shown to inhibit the binding and transport of MIA. nih.gov Interestingly, typical substrates for organic cation transporters, such as tetraethylammonium (B1195904) and N1-methylnicotinamide, did not inhibit the binding or transport of MIA in this system. nih.gov This suggests that the placental organic cation-proton antiporter that interacts with MIA is distinct from the well-characterized renal organic cation-proton antiporter. nih.gov

| Transporter | Interaction with MIA | Key Findings |

| Organic Cation-Proton Antiporter (Placental) | Substrate and Inhibitor | MIA is transported by this antiporter. nih.gov The interaction is inhibited by Na+ and Li+. nih.gov This transporter is distinct from the renal organic cation-proton antiporter. nih.gov |

Distinction from Epithelial Sodium Channel (ENaC) Inhibition Profile of Amiloride Analogs

Amiloride and its analogs are a class of compounds known for their ability to block various ion transporters. nih.gov However, the specific substitutions on the amiloride molecule can dramatically alter their selectivity and potency towards different channels. A key distinction for many 5-substituted amiloride analogs, including MIA, is their significantly reduced activity against the epithelial sodium channel (ENaC) compared to amiloride itself. nih.gov

Amiloride is a potent blocker of ENaC, a crucial channel for sodium reabsorption in the kidneys and other tissues. oup.compixorize.commdpi.comnih.gov This ENaC inhibition is responsible for amiloride's diuretic and potassium-sparing effects. nih.govdrugbank.com The affinity of amiloride for ENaC is in the submicromolar range. oup.com

In contrast, the addition of bulky substituents at the 5-position of the pyrazine (B50134) ring, such as the N-methyl-N-isobutyl group in MIA, is known to significantly decrease or even abolish ENaC inhibitory activity. nih.gov This structural modification shifts the selectivity profile of the molecule away from ENaC and towards other transporters, most notably the Na+/H+ exchanger. sigmaaldrich.comnih.gov

This distinction is critical for the use of these compounds as pharmacological tools. While amiloride can be used to study ENaC-related processes at low concentrations, oup.comnih.gov 5-substituted analogs like MIA and 5-(N-ethyl-N-isopropyl)amiloride (EIPA) are preferred for selectively targeting the Na+/H+ exchanger without confounding effects from ENaC blockade. nih.gov

| Compound | Primary Target(s) | ENaC Inhibition |

| Amiloride | ENaC, Na+/H+ Exchanger, Na+/Ca2+ Exchanger nih.gov | Potent (IC50 ~0.1-0.5 µM) oup.com |

| This compound (MIA) | Na+/H+ Exchanger sigmaaldrich.comnih.gov | Significantly reduced/negligible nih.gov |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Na+/H+ Exchanger | Significantly reduced/negligible nih.gov |

The lack of significant ENaC activity for MIA is a defining feature of its pharmacological profile, allowing researchers to investigate the physiological and pathophysiological roles of the Na+/H+ exchanger with greater specificity. nih.gov

Cellular and Subcellular Pharmacodynamics of 5 N Methyl N Isobutyl Amiloride

Regulation of Intracellular pH Homeostasis by 5-(N-Methyl-N-isobutyl)amiloride

This compound (MIA) is a potent inhibitor of the sodium-hydrogen exchanger (NHE), a key regulator of intracellular pH (pHi). sigmaaldrich.comsigmaaldrich.comontosight.ai The NHE facilitates the exchange of extracellular sodium ions (Na+) for intracellular hydrogen ions (H+), thereby extruding acid from the cell and maintaining pHi homeostasis. ontosight.ainih.gov MIA's inhibitory action on the NHE leads to a decrease in the extrusion of H+, resulting in intracellular acidification. nih.gov

This mechanism has been explored as a potential strategy in cancer therapy. The microenvironment of solid tumors is often acidic, and the survival of tumor cells is highly dependent on their ability to regulate pHi. nih.gov By inhibiting the NHE, MIA can disrupt this crucial regulatory mechanism. nih.gov Studies have shown that combining MIA with a cell-acidifying agent like nigericin (B1684572) can lead to cytotoxicity in tumor cells at the acidic extracellular pH found in tumors, while being less toxic to cells in the more neutral pH of normal tissues. nih.gov

In the context of cerebral ischemia and reperfusion, the activation of the Na+/H+ antiporter during reperfusion can contribute to cerebral edema. nih.gov Research in rat models has demonstrated that MIA can cross the blood-brain barrier and delay the normalization of brain intracellular pH after cardiac arrest, highlighting its role in modulating pHi in the central nervous system. nih.gov

The interaction of MIA with the organic cation-proton antiporter has also been investigated in human placental brush-border membrane vesicles. nih.gov This antiporter can transport MIA into the intravesicular space, a process stimulated by an outwardly directed H+ gradient. nih.gov This suggests a distinct mechanism of interaction and transport for MIA in certain tissues. nih.gov

Dynamics of Intracellular Calcium Mobilization and Signaling under this compound Influence

This compound (MIA) significantly influences intracellular calcium ([Ca²⁺]i) dynamics. Research has shown that MIA can affect both basal and stimulated [Ca²⁺]i levels. researchgate.net The inhibition of the forward-mode sodium-calcium exchanger (NCX) by MIA is a key mechanism that leads to an overload of intracellular Ca²⁺. researchgate.net This disruption of calcium homeostasis is a critical aspect of MIA's cellular effects. In isolated cardiomyocytes, MIA has been observed to impact basal [Ca²⁺]i and the increase in [Ca²⁺]i induced by potassium chloride. researchgate.net The dysregulation of Ca²⁺ signaling pathways is a central theme in the pharmacodynamics of MIA. nih.govresearchgate.net

Mitochondrial calcium overload is a significant consequence of the increased cytosolic Ca²⁺ levels induced by MIA. nih.gov Mitochondria play a crucial role in buffering cytosolic Ca²⁺, but excessive uptake can lead to mitochondrial dysfunction. nih.govnih.gov This overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific pore in the inner mitochondrial membrane. nih.gov The opening of the mPTP disrupts mitochondrial function, leading to swelling, loss of membrane potential, and the release of pro-apoptotic factors, ultimately contributing to cell death. nih.gov The accumulation of calcium within the mitochondria, facilitated by the elevated cytosolic concentrations resulting from MIA's action on ion exchangers, is therefore a critical step in its induced cytotoxicity. researchgate.net

Impact of this compound on Cellular Bioenergetics and Metabolism

The influence of this compound (MIA) on cellular bioenergetics and metabolism is intrinsically linked to its effects on ion homeostasis and mitochondrial function. By inducing mitochondrial calcium overload, MIA can compromise ATP production. nih.gov The excessive calcium accumulation within the mitochondria disrupts the electrochemical gradient across the inner mitochondrial membrane, which is essential for oxidative phosphorylation. nih.gov This can lead to a state of metabolic stress and reduced energy availability for cellular processes.

Cellular Viability and Cell Death Pathways Induced by this compound

This compound (MIA) has been shown to reduce cellular viability and induce cell death through specific pathways. researchgate.net The compound's ability to trigger an overload of intracellular Ca²⁺ is a primary driver of its cytotoxic effects. researchgate.net This calcium overload, coupled with the disruption of intracellular pH, creates a cellular environment that favors the activation of cell death programs.

A significant finding is the ability of MIA to trigger a specific form of cell death in human neutrophils known as NETotic cell death, or NETosis. researchgate.net NETosis is a process where neutrophils release web-like structures composed of DNA, histones, and granular proteins, called neutrophil extracellular traps (NETs). nih.govharvard.edu These traps are involved in capturing and killing pathogens but can also contribute to inflammatory and autoimmune diseases. nih.govnih.gov

The mechanism by which MIA induces NETosis is distinct and relies on its inhibition of the sodium-calcium exchanger (NCX), leading to intracellular Ca²⁺ overload. researchgate.net This increase in intracellular calcium activates NADPH oxidase, which in turn generates reactive oxygen species (ROS). researchgate.net ROS production is a critical step in the signaling cascade that leads to the decondensation of chromatin, disintegration of the nuclear and granular membranes, and ultimately, the release of NETs. nih.gov This form of cell death is characterized by the presence of elongated DNA fibers associated with citrullinated histone H3, a key marker of NETs. researchgate.net

Table 1: Effects of this compound on Cellular Parameters

| Cellular Parameter | Effect of this compound | Key Mechanism | References |

|---|---|---|---|

| Intracellular pH (pHi) | Decrease (Acidification) | Inhibition of Na+/H+ exchanger | sigmaaldrich.comontosight.ainih.gov |

| Intracellular Calcium ([Ca²⁺]i) | Increase (Overload) | Inhibition of Na+/Ca²+ exchanger | researchgate.netresearchgate.net |

| Mitochondrial Calcium | Overload | Increased cytosolic [Ca²⁺]i uptake | nih.govnih.gov |

| Cellular Viability | Decrease | Induction of cell death pathways | researchgate.net |

| NETotic Cell Death (in neutrophils) | Induction | Intracellular Ca²⁺ overload and subsequent ROS production | researchgate.net |

Induction of Lysosome-Dependent Cell Death

Recent research has illuminated a critical mechanism of action for this compound (MIA) and related amiloride (B1667095) derivatives, highlighting their ability to induce a form of programmed cell death mediated by lysosomes. This contrasts with earlier studies that primarily focused on their role as inhibitors of Na+/H+ exchangers. The induction of lysosome-dependent cell death (LDCD) represents a significant aspect of their potential as antitumor agents, particularly in therapy-resistant cancers.

The process of LDCD initiated by amiloride derivatives, including MIA, involves the permeabilization of the lysosomal membrane. This disruption leads to the release of hydrolytic enzymes, such as cathepsins, from the lysosomal lumen into the cytoplasm. Once in the cytosol, these enzymes can trigger a cascade of events leading to cell death, which can occur independently of the classical apoptotic pathways.

Studies on various amiloride analogs have provided a clearer picture of this mechanism. For instance, it has been demonstrated that certain amiloride derivatives can trigger NETotic cell death, a process linked to the disruption of lysosomal function. researchgate.net Furthermore, research on other lipophilic amiloride derivatives has shown that they are cytotoxic to cancer cells by inducing lysosomal membrane permeabilization (LMP). biorxiv.org This suggests that engaging the lysosome is a key strategy for the cytotoxic effects of this class of compounds. biorxiv.org

The significance of the guanidinium (B1211019) group and lipophilic substituents at the C(5) position of the amiloride structure has been underscored in promoting cytotoxicity through this lysosomal pathway. biorxiv.orgresearchgate.net While research on a novel, more potent amiloride derivative, LLC1, has provided detailed insights, it builds upon the understanding that amiloride compounds can act as cationic amphiphilic drugs that target lysosomes. biorxiv.org Observations indicate that these derivatives compromise the integrity of lysosomes, which is a crucial element of their cytotoxic mechanism. biorxiv.org

Further supporting this mechanism, studies on Hexamethylene amiloride (HA), another derivative of amiloride, have shown its ability to induce lysosome-mediated cell death in cancer cells, such as in multiple myeloma and acute myeloid leukemia. nih.govnih.gov In the case of multiple myeloma, HA was found to increase the number of lysosomes and the expression of LAMP1, a lysosomal marker, leading to cell death. nih.gov This body of evidence strongly suggests that the induction of lysosome-dependent cell death is a characteristic feature of a subset of amiloride derivatives, including MIA.

| Compound/Derivative | Cell Line/Model | Key Findings on Lysosome-Dependent Cell Death | Reference |

| This compound (MIA) | Human Neutrophils | Triggers NETotic cell death, a process associated with the disruption of lysosomal function. | researchgate.net |

| Amiloride Derivatives (general) | Breast Cancer Cells | Act by inducing lysosomal membrane permeabilization (LMP) and release of cathepsins, leading to non-apoptotic lysosomal cell death. | biorxiv.org |

| Hexamethylene amiloride (HA) | Multiple Myeloma Cells (RPMI-8226, U266, MM.1S) | Induces an increase in the quantity of lysosomes and the expression of the lysosomal marker LAMP1, contributing to cell death. | nih.gov |

| Hexamethylene amiloride (HA) | Acute Myeloid Leukemia (AML) Cells | Synergizes with other agents to induce lysosome-dependent cell death. | nih.gov |

Modulation of Cell Cycle Progression (e.g., Mitosis)

The direct effects of this compound on the regulation of the cell cycle and the process of mitosis are not extensively documented in the current scientific literature. While its properties as a potent blocker of the Na+/H+ antiport and its potential as an antitumor agent suggest a likely impact on cell proliferation, specific studies detailing its influence on cell cycle checkpoints (e.g., G1/S or G2/M transitions) or the mitotic machinery are limited.

General research into other, structurally different compounds has shown that interference with the cell cycle, leading to arrest in specific phases and the induction of apoptosis or other forms of cell death, is a common anticancer strategy. nih.govelsevierpure.com For instance, some agents can induce a G0/G1 phase arrest, while others can cause an S-phase and G2/M phase arrest, sometimes leading to mitotic catastrophe. nih.govelsevierpure.com However, specific data linking this compound to these particular cellular events is not available in the reviewed literature.

Therefore, while the antitumor potential of this compound is recognized, a detailed understanding of its role in modulating cell cycle progression and mitosis remains an area for future investigation.

Structure Activity Relationship Sar Studies of 5 N Methyl N Isobutyl Amiloride Within Amiloride Derivatives

Identification of Key Structural Determinants for Inhibitory Potency

The inhibitory potency of 5-(N-Methyl-N-isobutyl)amiloride, like other amiloride (B1667095) analogs, is dictated by several key structural features. The pyrazine (B50134) ring, the acylguanidinium moiety, and the substituents at the 5- and 6-positions of the pyrazine ring all play crucial roles in its interaction with target proteins.

The acylguanidinium group is indispensable for the activity of amiloride and its derivatives. This positively charged moiety is believed to interact with a negatively charged region within the pore of the target transporter, such as the Na+/H+ exchanger, effectively blocking the passage of ions. Any substitution on the guanidino terminal nitrogen is generally not well-tolerated and leads to a significant decrease in inhibitory activity. nih.gov

The 6-chloro substituent on the pyrazine ring also contributes to the inhibitory potency. While modifications at this position can be made, the presence of a halogen is often favored for maintaining or enhancing activity. The electronegativity of the substituent at this position appears to influence the duration of the block. researchgate.net

However, the most significant enhancements in potency for inhibiting the Na+/H+ exchanger are achieved through modifications at the 5-amino position. nih.gov The introduction of hydrophobic alkyl groups at this position, as seen in MIA, dramatically increases the compound's inhibitory effect compared to the parent amiloride molecule. nih.gov Studies have shown that substitution of the 5-amino group with various alkyl groups can lead to compounds that are up to 140 times more potent than amiloride in inhibiting the Na+/H+ exchanger. nih.gov The N-methyl and N-isobutyl groups in MIA provide a specific and effective hydrophobic character that enhances its binding affinity to the NHE.

Influence of Substitutions at the 5-Amino Group on Target Selectivity

The nature of the substituents at the 5-amino group is a primary determinant of the target selectivity of amiloride derivatives. While amiloride itself inhibits a range of transporters, including the epithelial sodium channel (ENaC), the Na+/H+ exchanger (NHE), and to a lesser extent, the Na+/Ca2+ exchanger (NCX), specific substitutions at the 5-position can confer selectivity for one target over others.

The double substitution on the 5-amino nitrogen with alkyl groups, as in this compound (MIA), along with its counterparts like 5-(N,N-dimethyl)amiloride (DMA), 5-(N-ethyl-N-isopropyl)amiloride (EIPA), and 5-(N,N-hexamethylene)amiloride (HMA), has been shown to result in compounds that are more potent inhibitors of the NHE isoforms. nih.gov Crucially, this modification leads to a loss of inhibitory activity against Na+ channels and Na+/Ca2+ exchangers, thereby enhancing their selectivity for the Na+/H+ exchanger. nih.gov This increased selectivity is a significant advantage in experimental settings and for the potential development of targeted therapeutics, as it minimizes off-target effects. The hydrophobic nature of the N-methyl-N-isobutyl group in MIA is thought to favor its interaction with a corresponding hydrophobic pocket in the Na+/H+ exchanger, contributing to its enhanced potency and selectivity.

Comparative SAR Analysis with Other Amiloride Analogs (e.g., EIPA, HMA)

A comparative analysis of the structure-activity relationships of MIA with other well-studied 5-substituted amiloride analogs, such as EIPA and HMA, further illuminates the role of the 5-amino substituents in determining inhibitory profiles. These compounds share the core amiloride structure but differ in the nature of the alkyl groups at the 5-position.

| Compound | 5-Amino Substituent | Target(s) | Reported IC₅₀/Kᵢ Values |

| This compound (MIA) | N-Methyl, N-Isobutyl | Na+/H+ exchanger (NHE1) | More potent than amiloride; specific IC₅₀ values vary across studies. |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | N-Ethyl, N-Isopropyl | Na+/H+ exchanger (NHE1), uPA | NHE1: ~0.02 µM - 3 µM; uPA: >10 µM |

| 5-(N,N-hexamethylene)amiloride (HMA) | Hexamethylene (cyclic) | Na+/H+ exchanger (NHE1), uPA | NHE1: Potent inhibitor; uPA: ~1 µM - 10 µM |

| Amiloride | Unsubstituted (NH₂) | ENaC, NHE, NCX | NHE1: ~3 µM |

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, cell type, and assay used.

Interestingly, some 5-substituted analogs also exhibit activity against other targets. For instance, HMA has been shown to be an inhibitor of the urokinase-type plasminogen activator (uPA), a target in cancer research. nih.gov In contrast, opening the cyclic ring of HMA to an ethyl isopropyl derivative (structurally similar to EIPA) was found to decrease uPA inhibitory activity, highlighting the subtle yet critical role of the substituent's conformation. nih.gov The selectivity of these compounds is a key consideration. For example, certain 5-substituted amilorides have been identified as highly selective NHE1 inhibitors with minimal activity against uPA. nih.gov

Implications for Rational Design of Novel Amiloride-Derived Compounds

The structure-activity relationship studies of this compound and its analogs have profound implications for the rational design of new and improved inhibitors. The key takeaways from the SAR of MIA that can guide future drug discovery efforts include:

The Primacy of the 5-Amino Position for Potency and Selectivity: The consistent observation that hydrophobic substitutions at the 5-amino group enhance potency and selectivity for the Na+/H+ exchanger makes this position a primary focus for modification. The specific size, shape, and hydrophobicity of the N-methyl-N-isobutyl group in MIA provide a template for designing novel substituents that could further optimize these properties.

Exploiting Hydrophobic Pockets: The enhanced potency of MIA and related compounds suggests the presence of a hydrophobic binding pocket on the Na+/H+ exchanger that accommodates the 5-amino substituents. Computational modeling and docking studies based on the structure of MIA can be employed to better characterize this pocket and design novel ligands with improved fit and binding affinity.

Fine-Tuning Selectivity: The SAR data allows for the fine-tuning of selectivity. By systematically altering the substituents at the 5- and 6-positions, it is possible to develop compounds that are highly selective for a specific NHE isoform or that possess dual-targeting capabilities, for instance, inhibiting both NHE1 and uPA. nih.gov This knowledge is crucial for developing tool compounds for research and for designing therapeutics with minimized off-target effects. For example, the development of highly selective NHE1 inhibitors has been a major goal in cardiovascular research, and the principles learned from amiloride analogs like MIA have been instrumental in this endeavor. nih.gov The replacement of the pyrazine ring with other aromatic systems, such as a phenyl or pyridine (B92270) ring, has also been explored as a strategy to further increase potency and selectivity, building upon the foundational knowledge of amiloride's SAR. nih.gov

Biological Applications and Observational Studies of 5 N Methyl N Isobutyl Amiloride in Experimental Models

Research in Antimicrobial and Antifungal Contexts

Investigations into the antimicrobial properties of MIA have revealed its activity against a range of pathogens, including certain bacteria and fungi.

Activity against Bacterial Strains (e.g., Pseudomonas spp.)

While direct studies focusing solely on the antibacterial activity of 5-(N-Methyl-N-isobutyl)amiloride against Pseudomonas species are not extensively detailed in the provided results, the broader context of antimicrobial research highlights the ongoing challenge of multidrug-resistant bacteria like Pseudomonas aeruginosa. nih.govmdpi.comnih.gov This opportunistic pathogen is a significant cause of hospital-acquired infections and has developed resistance to numerous conventional antibiotics. nih.govmdpi.com Research into novel antimicrobial agents and combination therapies is crucial to combatting such resistant strains. nih.gov

Antifungal Effects on Pathogenic Fungi (e.g., Cryptococcus spp., Pneumocystis carinii)

Studies have explored the antifungal potential of amiloride (B1667095) analogs, including MIA, against pathogenic fungi.

Cryptococcus spp. : Research has shown that amiloride analogs, such as this compound, exhibit greater antifungal activity against Cryptococcus species than amiloride itself. nih.gov While another analog, HMA, was found to be the most potent in one study, MIA still demonstrated a notable effect. nih.gov Cryptococcus neoformans is a major cause of fungal meningitis, particularly in immunocompromised individuals, making the exploration of new antifungal agents a priority. youtube.comyoutube.com

Pneumocystis carinii : Pneumocystis carinii (now known as Pneumocystis jirovecii in humans) is a significant opportunistic fungal pathogen. nih.govnih.gov Studies have shown that this organism is notably resistant to imidazole (B134444) antifungal agents due to the absence of ergosterol (B1671047), the target for this class of drugs, in its cell membranes. nih.gov While standard antifungals that target ergosterol are ineffective against Pneumocystis pneumonia, research into alternative treatments is ongoing. plos.org The efficacy of MIA against P. carinii specifically has not been extensively detailed in the provided information.

Synergistic Effects with Existing Antimicrobial/Antifungal Agents

The combination of different therapeutic agents is a strategy employed to enhance efficacy and overcome drug resistance.

In the context of fungal infections, synergistic combinations of antifungals are being investigated to improve treatment outcomes. nih.govmdpi.com For instance, combining agents can potentially lower the required dose of each drug, thereby reducing toxicity. mdpi.com Studies have evaluated the synergistic interactions of various antifungal drugs against Cryptococcus and Candida species. mdpi.commdpi.comnih.gov While the specific synergistic effects of this compound with other antimicrobial or antifungal agents have not been detailed, the principle of combination therapy is a key area of research in infectious diseases. nih.gov

Investigations in Cardiovascular Models

MIA has been studied for its effects on the cardiovascular system, primarily focusing on its role as an inhibitor of the Na+/H+ exchanger (NHE). nih.govnih.gov

Effects on Cardiac Ion Transporters in Isolated Myocytes and Sarcolemmal Vesicles

Research has demonstrated that MIA, as an NHE inhibitor, influences ion transport in cardiac cells. nih.govnih.gov

Na+/H+ Exchange Inhibition: MIA is a potent blocker of the Na+/H+ antiport. sigmaaldrich.comsigmaaldrich.com This inhibition can affect intracellular pH and sodium concentrations. nih.govnih.gov

Intracellular Calcium: Studies in isolated rat cardiomyocytes have shown that MIA can increase the basal concentration of intracellular Ca2+ ([Ca2+]i) and augment the increase in [Ca2+]i mediated by potassium chloride. nih.gov

Mitochondrial Calcium: MIA has been observed to increase Ca2+ uptake by mitochondria without directly affecting sarcoplasmic reticulum Ca2+ uptake. nih.gov

ATPase Activity: While MIA did not show a direct effect on myofibrillar, sarcolemmal, or sarcoplasmic reticulum ATPase activities, it was found to decrease intracellular pH, which in turn reduced the Ca2+-stimulated ATPase activity of myofibrils. nih.gov

Analysis of Inotropic Effects in Perfused Heart Models

The effects of MIA on the contractility of the heart (inotropic effects) have been examined in isolated perfused heart models. nih.govresearchgate.net

Concentration-Dependent Depression: In isolated rat hearts perfused with a buffer lacking bicarbonate, MIA was observed to depress cardiac function in a concentration-dependent manner. nih.govresearchgate.net

Biphasic Effect: In the presence of a bicarbonate-containing buffer, MIA exhibited an initial positive inotropic effect (increased contractility) followed by a negative inotropic effect (decreased contractility). nih.gov

Mechanisms of Inotropic Effects: The initial positive inotropic effect is suggested to be due to the increase in intracellular Ca2+ in cardiomyocytes. nih.gov The subsequent negative inotropic action may be attributed to mitochondrial Ca2+ overloading and an indirect depression of myofibrillar Ca2+ ATPase activity resulting from a decrease in intracellular pH. nih.gov

Table of Research Findings on this compound

| Area of Research | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Antifungal Activity | Cultures of Cryptococcus spp. | Showed better antifungal activity than amiloride. | nih.gov |

| Cardiovascular Effects | Isolated Rat Hearts (Bicarbonate-Free Buffer) | Depressed cardiac function in a concentration-dependent manner. | nih.gov |

| Isolated Rat Hearts (Bicarbonate-Containing Buffer) | Initial positive inotropic effect followed by a negative inotropic effect. | nih.gov | |

| Fura-2-AM-loaded Cardiomyocytes | Increased basal intracellular Ca2+ concentration. | nih.gov | |

| Isolated Subcellular Organelles (Mitochondria) | Increased Ca2+ uptake by mitochondria. | nih.gov |

Neurobiological Research Applications

In the realm of neurobiology, MIA has been explored for its potential therapeutic effects in models of brain injury and for its role in regulating fundamental cellular processes like intracellular pH.

Amelioration of Brain Injury in Neonatal Hypoxia-Ischemia Models

Further supporting these findings, a study utilizing a perinatal asphyxia model in piglets revealed that MIA administered after the hypoxic-ischemic event conferred neuroprotective effects. nih.gov This was evidenced by improved cerebral energy metabolism, indicated by reduced lactate/N-acetylaspartate and lactate/creatine ratios as measured by magnetic resonance spectroscopy. nih.gov Histological analysis corroborated these findings, showing a decrease in cell death and a reduction in the activation of microglia, which are immune cells in the brain that respond to injury. nih.gov

Table 1: Neuroprotective Effects of this compound in Neonatal Hypoxia-Ischemia Models

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Neonatal Mouse Hypoxia-Ischemia | - Increased forebrain tissue survival from 44% to 67%- Significant reduction in injury score- Decreased number of TUNEL-positive cells in the hippocampus | sigmaaldrich.com |

Impact on Brain Intracellular and Extracellular pH Regulation

The Na+/H+ exchanger is a key player in the regulation of intracellular pH (pHi) in brain cells, responsible for extruding acid from the cell. nih.gov Studies have shown that this compound can effectively modulate this process. In a study involving rats subjected to cardiac arrest, MIA was found to cross the blood-brain barrier and delay the normalization of brain pHi during the reperfusion phase. nih.gov Untreated animals showed a return to a normal pHi of 7.11, whereas animals treated with MIA had a significantly more acidic pHi of 6.78 after 15 minutes of reperfusion. nih.gov This demonstrates the compound's ability to inhibit the Na+/H+ exchanger in a living animal model. nih.gov

Further characterization of the brain's Na+/H+ exchange antiporter was conducted using hippocampal brain slices. sigmaaldrich.com These experiments confirmed that the maintenance of a relatively alkaline intracellular environment under baseline conditions is due to the activity of this antiporter. sigmaaldrich.com When the inhibitory effects of various amiloride analogs were compared, MIA was found to be a more potent inhibitor than amiloride itself in preventing the recovery of pHi after an acid load. sigmaaldrich.com The high potency of 5-N substituted analogs like MIA strongly suggests that the Na+/H+ exchange antiporter is the primary mechanism for alkalinization in this in vitro brain preparation. sigmaaldrich.com

Suppression of Seizure Activity in Experimental Models

There is currently no available scientific literature detailing the direct application or efficacy of this compound in the suppression of seizure activity in experimental models.

Studies in Plant Physiology: Vacuolar Na+/H+ Antiport Inhibition

The utility of this compound extends to the field of plant physiology, where it has been instrumental in characterizing ion transport mechanisms at the vacuolar membrane, known as the tonoplast.

Inhibition of Ion Exchange in Tonoplast Vesicles and Intact Vacuoles

In studies on sugar beet cell suspensions, MIA has been identified as a competitive inhibitor of the Na+/H+ antiport located in the tonoplast. This antiport is crucial for sequestering sodium ions into the vacuole, a key process for maintaining ion homeostasis in plant cells. The inhibitory effect of MIA was observed in both isolated tonoplast vesicles and intact vacuoles. The inhibition constant (Ki) for the inhibition of ΔpH-dependent Na+ influx in tonoplast vesicles was determined to be 2.5 micromolar, while for Na+-dependent H+ efflux in intact vacuoles, the Ki was 5.9 micromolar.

Photolabeling Applications for Target Identification

To identify the specific proteins associated with the Na+/H+ antiport, radiolabeled MIA, specifically [3H]5-(N-methyl-N-isobutyl)-amiloride, has been used as a photolabeling agent. In tonoplast membranes isolated from sugar beet cells, Scatchard analysis of [3H]MIA binding revealed a high-affinity binding site with a dissociation constant (Kd) of 1.3 micromolar. This value is in close agreement with the inhibition constants observed in the ion exchange experiments, suggesting that this binding site is associated with the tonoplast Na+/H+ antiport. Photolabeling experiments with [3H]MIA successfully identified two sets of polypeptides that exhibit different affinities for amiloride and its analogs, providing valuable insight into the molecular components of this important plant ion transporter.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Amiloride |

| Lactate |

| N-acetylaspartate |

| Creatine |

Immunological Research: Triggering of Neutrophil Extracellular Trap (NET) Release

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to capture and kill pathogens. nih.gov While a crucial component of the innate immune response, excessive or dysregulated NET formation can contribute to the pathology of various inflammatory and autoimmune diseases. nih.gov The process of NET release, or NETosis, can be initiated through various signaling pathways.

The compound this compound (MIA) is recognized as a potent inhibitor of the Na+/H+ antiport. sigmaaldrich.com This exchanger plays a role in regulating intracellular pH, a critical factor in many cellular processes, including neutrophil activation. While direct studies specifically detailing MIA's role in triggering NET release are not extensively documented in the provided results, the modulation of ion fluxes is a known mechanism that can influence neutrophil functions. For instance, the activation of neutrophil elastase and myeloperoxidase, key enzymes in NET formation, is dependent on intracellular signaling cascades that can be influenced by changes in ion concentrations and pH. nih.gov

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that play pivotal roles in cellular signaling and are the targets of a significant portion of modern pharmaceuticals. nih.govnih.gov Amiloride and its derivatives, including MIA, have been identified as allosteric modulators of various GPCRs. nih.gov These molecules bind to a site on the receptor distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.govnih.gov This allosteric binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its natural ligand. nih.gov The amiloride family of compounds is thought to interact with a conserved sodium ion binding site within class A GPCRs. nih.gov

Allosteric Modulation of Opioid Receptors (e.g., Delta-Opioid Receptor)

Opioid receptors, a class of GPCRs, are central to pain modulation. nih.govstanford.edu Allosteric modulators of opioid receptors are of significant research interest as they offer the potential for more targeted therapies with fewer side effects compared to traditional opioids. nih.govstanford.edunih.gov These modulators can fine-tune the activity of endogenous opioids, preserving their natural release patterns. nih.gov

Positive allosteric modulators (PAMs) of opioid receptors can increase the potency and/or efficacy of endogenous opioid peptides. nih.govnih.gov For example, the delta-opioid receptor (DOR) is a target for developing treatments for conditions like irritable bowel syndrome. nih.gov Studies have shown that DOR PAMs can enhance the inhibitory effects of DOR agonists. nih.gov While specific data on MIA as a delta-opioid receptor modulator is not detailed, the broader class of amiloride analogs is known to modulate various GPCRs, suggesting a potential area for investigation. nih.gov The concept of allosteric modulation is being explored to develop novel analgesics with reduced side effect profiles. nih.gov

Methodological Approaches in 5 N Methyl N Isobutyl Amiloride Research

In Vitro Cellular Assays for Ion Transport and pH Dynamics

To understand how MIA modulates ion transport, researchers employ various in vitro assays that directly measure the movement of ions across cellular or vesicular membranes. A primary target for MIA is the Na+/H+ exchanger (NHE), and assays are often designed to assess the activity of this specific antiporter. eurekaselect.comacs.org

One common approach involves the use of membrane vesicles isolated from tissues rich in the target transporter. For instance, brush-border membrane vesicles from rabbit renal cortex or human placenta serve as powerful tools. uow.edu.aunih.gov These vesicles can be loaded with a specific ion composition, and an outwardly directed proton (H+) gradient can be established to drive the transport of other ions. uow.edu.au The activity of the Na+/H+ antiporter is then measured by monitoring the change in intravesicular pH, often using pH-sensitive fluorescent dyes like acridine (B1665455) orange. The quenching of acridine orange fluorescence is proportional to the pH gradient, and its dissipation upon the addition of sodium indicates NHE activity. The inhibitory effect of MIA is quantified by its ability to slow this process. nih.gov

Studies have shown that MIA transport into these vesicles is stimulated by an H+ gradient and is an electrically silent process. uow.edu.au The potency of MIA can be compared to other amiloride (B1667095) analogs, such as dimethylamiloride and benzamil, to establish a rank order of potency for inhibition of the Na+/H+ exchanger. uow.edu.au

Techniques for Assessing Intracellular Ion Concentrations (e.g., Fluorescence Imaging)

A crucial aspect of MIA research is determining its effect on the intracellular environment, particularly ion concentrations and pH. Fluorescence imaging is a cornerstone technique for these measurements in living cells. researchgate.netresearchgate.net

This method typically involves loading cells with ion-sensitive fluorescent indicators. researchgate.net For measuring intracellular pH (pHi), the dye BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) is widely used. For other ions like calcium, dyes such as Fura-2 or Indo-1 are employed. researchgate.net The most common loading method is the acetoxymethyl (AM) ester technique. The dye is modified with AM ester groups, which renders it membrane-permeant and allows it to passively diffuse into the cell. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now-impermeant, ion-sensitive form of the dye in the cytosol. researchgate.net

The fluorescence intensity or emission spectrum of the dye changes in response to binding the target ion. By using fluorescence microscopy or spectrofluorometry, researchers can visualize and quantify these changes in real-time. researchgate.netchemrxiv.org Calibration procedures are performed to relate the fluorescence signal to the actual ion concentration. researchgate.net Using these techniques, the ability of MIA to inhibit Na+/H+ exchange can be confirmed by observing its effect on the recovery of pHi after an induced acid load.

A more direct, albeit invasive, method for measuring intracellular ion concentrations is the use of ion-selective microelectrodes. dntb.gov.uanih.gov These fine-tipped electrodes can be inserted into individual cells to provide real-time measurements of the activity of specific ions, such as H+ (for pH) or Na+, and the cell's membrane potential. dntb.gov.ua Multi-barrelled electrodes allow for the simultaneous measurement of multiple ions or the comparison of ion concentrations in different cellular compartments. nih.gov

Biochemical Assays for Enzyme and Transporter Activity

Biochemical assays using purified or semi-purified proteins are fundamental for characterizing the direct interaction between MIA and its molecular targets. These assays can determine binding affinity, the number of binding sites, and transport kinetics.

Radioligand binding assays are a classic example. In these experiments, a radiolabeled version of the compound, such as [3H]-5-(N-methyl-N-isobutyl)amiloride, is incubated with a preparation of membranes known to contain the target transporter, like purified rabbit renal brush border membranes. nih.gov The amount of specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding. Scatchard analysis of the binding data allows for the calculation of the maximal number of binding sites (Bmax) and the dissociation constant (Kd), which is a measure of binding affinity. nih.gov

Transport assays using membrane vesicles, as described in section 6.1, can also be used to determine kinetic parameters. By measuring the initial rate of MIA transport at various concentrations, a Michaelis-Menten constant (Kt) for the transport process can be calculated, which reflects the affinity of the transporter for MIA as a substrate. uow.edu.au

| Parameter | Value | Model System | Methodology | Reference |

|---|---|---|---|---|

| Dissociation Constant (Kd) | 30.5 ± 2.3 nM | Rabbit Renal Brush Border Membranes | [3H]-MIA Binding Assay | nih.gov |

| Maximal Binding Sites (Bmax) | 3.4 ± 0.4 pmol/mg protein | Rabbit Renal Brush Border Membranes | [3H]-MIA Binding Assay | nih.gov |

| Transport Constant (Kt) | 46 ± 2 µM | Human Placental Brush-Border Membrane Vesicles | MIA Transport Assay | uow.edu.au |

| Apparent Dissociation Constant (Kd) | 58 ± 2 µM | Human Placental Brush-Border Membrane Vesicles | MIA Binding Assay | uow.edu.au |

In Vitro and Ex Vivo Models for Evaluating Biological Effects

The biological effects of MIA are evaluated in a variety of model systems that bridge the gap between simple biochemical assays and complex in vivo studies. These include both in vitro cell cultures and ex vivo tissue preparations.

Ex vivo models utilize tissues or cells taken directly from an organism and studied in a laboratory setting. A prominent example in MIA research is the use of brush-border membrane vesicles isolated from tissues like the human placenta or rabbit kidney. uow.edu.aunih.gov These preparations maintain the native orientation and function of transporters and provide a clean system to study transport and binding without the complexities of whole-cell metabolism. uow.edu.au Similarly, ex vivo models like fresh porcine eyes have been used to test the distribution and retention of other therapeutic compounds, demonstrating the utility of such systems for pharmacokinetic assessments.

In vitro models primarily involve the use of cultured cell lines. These cells can be grown in two-dimensional (2D) monolayers or in more complex three-dimensional (3D) culture systems. 3D models, such as spheroids or organoids, can better mimic the cell-cell interactions and microenvironment of native tissue. For instance, while not specific to MIA, 3D tri-culture models have been developed to study the interactions between leukemia cells and their vascular niche, showcasing a sophisticated platform where the anti-cancer effects of compounds like MIA could be evaluated in a more physiologically relevant context.

Molecular Docking and Computational Studies in Receptor Binding

To visualize and understand the interaction between MIA and its target transporter at the atomic level, researchers turn to computational methods like molecular docking and molecular dynamics (MD) simulations. These in silico techniques aim to predict the most likely binding pose and affinity of a small molecule (ligand) within the binding site of a protein (receptor).

The process begins with a three-dimensional structure of the target protein, which can be obtained from experimental methods like cryo-electron microscopy (cryo-EM) or by building a homology model based on the structure of a related protein. uow.edu.audntb.gov.ua Molecular dynamics simulations are then performed on the protein, both alone and in the presence of amiloride analogs. uow.edu.aunih.govdntb.gov.ua These simulations model the movements of atoms over time, providing insights into the protein's dynamics and the stability of the ligand-protein complex. dntb.gov.ua

Studies on the human Na+/H+ exchanger 1 (NHE1) have used MD simulations to investigate the binding of amiloride analogues. uow.edu.audntb.gov.ua These computational models have identified key amino acid residues within the transporter that form stable interactions with the inhibitors. A critical interaction identified is a salt bridge formed between the positively charged acylguanidine group, a feature common to most NHE inhibitors, and a specific acidic residue, Asp267, in the ion-binding site of NHE1. uow.edu.auresearchgate.netdntb.gov.ua Such computational studies provide a detailed mechanistic interpretation of experimental data and serve as a basis for the rational design of new, more potent, and selective inhibitors. nih.govdntb.gov.ua

Future Directions and Emerging Research Avenues for 5 N Methyl N Isobutyl Amiloride

Exploration of Undiscovered Biological Targets and Off-Target Effects

While 5-(N-Methyl-N-isobutyl)amiloride is renowned as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), future research will likely focus on identifying and characterizing its other biological interactions. ontosight.ai The assumption of absolute specificity for any small molecule is a simplification, and a comprehensive understanding of MIA's full biological activity profile is essential for its development as a therapeutic agent or a precision research tool.

An important off-target activity for amiloride (B1667095) analogs has been identified in the urokinase-type plasminogen activator (uPA), a serine protease involved in cancer cell invasion and metastasis. nih.gov Screening of amiloride libraries has revealed that modifications on the pyrazine (B50134) core can lead to dual-activity compounds or those selective for either uPA or NHE1. mdpi.com Although MIA itself has not been highlighted as a potent uPA inhibitor, this precedent strongly suggests that its activity against uPA and other proteases should be systematically investigated.

Furthermore, research has shown that MIA interacts with the organic cation-proton antiporter in human placental brush-border membrane vesicles, a target distinct from the more commonly studied renal organic cation-proton antiporter. nih.gov This finding underscores the potential for MIA to interact with a range of transporters that may not have been previously considered. The broader family of amiloride analogs is known to affect other ion transport systems, including the Na+/Ca2+ exchanger and Ca2+ channels, which represent plausible, yet unconfirmed, targets for MIA. nih.gov

Emerging evidence also points towards mitochondria as potential off-target organelles for amiloride derivatives. Studies on related compounds have demonstrated effects on mitochondrial complex I, leading to mitochondrial membrane depolarization, reactive oxygen species (ROS) overproduction, and subsequent DNA damage. nih.gov A thorough investigation into whether MIA elicits similar effects is a critical future step to fully understand its cellular impact.

| Potential Off-Target Class | Specific Example(s) | Implication for Research |

| Proteases | Urokinase-type plasminogen activator (uPA) nih.govmdpi.com | Investigation of MIA's effect on uPA and other proteases involved in cancer progression. |

| Ion Transporters | Organic cation-proton antiporter nih.gov, Na+/Ca2+ exchanger nih.gov | Characterization of MIA's binding and inhibitory kinetics on a wider array of ion transporters. |

| Mitochondrial Proteins | Respiratory Chain Complex I nih.gov | Assessment of MIA's impact on mitochondrial function, bioenergetics, and oxidative stress. |

Development of this compound as a Molecular Probe or Research Tool

The specific and potent nature of this compound's interaction with the Na+/H+ exchanger makes it an excellent molecular probe for studying ion transport processes. It has been explicitly identified as a "new probe to assess the number of Na-H antiporters" in biological membranes. nih.gov The ability to synthesize a tritiated version, [3H]-MIA, has been fundamental to its use in quantitative binding studies to determine transporter density in various tissues. nih.gov

As a pharmacological tool, MIA has been instrumental in investigations into cellular pH regulation. Its application has allowed researchers to study the early cellular responses to acidosis, a condition central to various physiological and pathological states. sigmaaldrich.comsigmaaldrich.com By selectively blocking NHE1, MIA helps to dissect the specific contribution of this exchanger to intracellular pH homeostasis, cell volume regulation, and other downstream cellular events. ontosight.ai

The utility of MIA extends to its lipophilic nature, which allows it to readily cross cell membranes to interact with its intracellularly accessible targets. ontosight.ai This property is advantageous for use in live-cell assays to probe dynamic processes in real-time. The development of fluorescently tagged or photo-activatable versions of MIA could further enhance its utility as a research tool, enabling advanced imaging and spatiotemporal control of NHE inhibition within cellular and subcellular compartments.

Investigation of its Role in Regulating Specific Disease-Related Cellular Pathophysiologies

Given that its primary target, NHE1, is implicated in a variety of human diseases, this compound is a key compound for investigating the cellular mechanisms of these pathologies. ontosight.ai Dysregulation of NHE1 is a hallmark of conditions including cancer, cardiovascular disease, and neurological disorders, making MIA a relevant tool for preclinical studies in these areas. ontosight.ai

The potential of MIA as an antitumor agent has been noted, primarily due to the critical role of NHE1 in cancer pathophysiology. sigmaaldrich.comsigmaaldrich.com Cancer cells often exhibit a reversed pH gradient, with a more alkaline interior and an acidic exterior, which promotes cell proliferation, migration, and invasion while suppressing immune responses. mdpi.com By inhibiting NHE1, MIA can disrupt this pH regulation, potentially leading to cancer cell death. This makes it a valuable tool for studying the effects of pH dysregulation on cancer cell behavior.

In the context of cardiovascular disease, MIA has been used in isolated rat heart models to study the effects of NHE inhibition on cardiac function and ischemia-reperfusion injury. researchgate.net These studies have shown that MIA can induce a negative inotropic (cardiodepressant) effect, providing insights into the role of Na+/H+ exchange in cardiac muscle contractility and its response to ischemic stress. researchgate.net

The future application of MIA in disease-related research will involve its use in more complex models, such as organoids, patient-derived xenografts, and in vivo animal models of specific diseases, to validate the therapeutic potential of targeting NHE1.

Synergistic Interactions with Other Therapeutic Compounds in Preclinical Models

A promising future direction for this compound research lies in its potential use in combination therapies. While preclinical studies focusing specifically on MIA in synergistic combinations are limited, research on other potent NHE inhibitors provides a strong rationale for this approach.

The acidic tumor microenvironment is a known driver of therapeutic resistance. By inhibiting NHE1, MIA can disrupt the cancer cell's ability to maintain pH homeostasis, potentially sensitizing it to other treatments. A compelling proof-of-concept comes from studies with the related compound 5-(N,N-hexamethylene) amiloride (HMA). Research has shown that combining HMA with nigericin (B1684572), a compound that acidifies the cell, leads to selective cytotoxicity in cancer cells under the acidic conditions typical of tumors (pH ≤ 6.8), while having minimal effect on cells in a normal physiological environment (pH ≥ 7.0). nih.gov

This strategy of manipulating cellular pH could be explored with MIA in combination with various anticancer agents. For instance, the efficacy of many chemotherapeutic drugs is pH-dependent, and the intracellular alkalinization driven by NHE1 can contribute to drug resistance. Combining these drugs with MIA could potentially reverse this resistance. Furthermore, the study involving HMA also explored a triple-combination strategy, showing that adding the vasodilator hydralazine (B1673433) or local irradiation could further enhance the antitumor effect. nih.gov

Future preclinical research should systematically screen for synergistic interactions between MIA and a wide range of therapeutic compounds, including standard chemotherapies, targeted agents, and immunotherapies. Such studies could uncover novel combination strategies for treating cancer and other diseases where NHE1 activity is a contributing factor.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 5-(N-Methyl-N-Isobutyl)Amiloride (MIA) in laboratory settings?

- Methodological Answer : Synthesis should follow protocols for amiloride derivatives, emphasizing purity control via HPLC and NMR for structural validation. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize by-products. For characterization, combine mass spectrometry (MS) for molecular weight confirmation and X-ray crystallography for stereochemical resolution. Reference established databases like NIST Chemistry WebBook for spectral comparisons .

- Experimental Design : Use pre-experimental factorial designs to test variables like reaction time and catalyst ratios, ensuring reproducibility .

Q. How can researchers determine the mechanism of action of MIA in ion channel inhibition studies?

- Methodological Answer : Employ in vitro electrophysiological assays (e.g., patch-clamp) on cell lines expressing target channels (e.g., epithelial Na⁺ channels). Pair with molecular docking simulations to map binding affinities. Validate findings using competitive inhibition assays with known inhibitors. Theoretical frameworks from membrane biology (e.g., ion selectivity models) should guide hypothesis formulation .

- Data Analysis : Use dose-response curves to calculate IC₅₀ values and compare with literature data to resolve contradictions .

Q. What are the best practices for detecting MIA in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures sensitivity and specificity. Validate methods per FDA guidelines, including matrix effect assessments and recovery rates. For tissue distribution studies, employ autoradiography with radiolabeled MIA .

- Critical Considerations : Optimize extraction protocols to account for MIA’s hydrophobicity and potential protein binding .

Advanced Research Questions

Q. How can contradictory data on MIA’s off-target effects be resolved in multi-omics studies?

- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., pathway enrichment analysis). Apply Bayesian statistics to quantify uncertainty in cross-platform data. Reconcile discrepancies by repeating experiments under standardized conditions (e.g., pH, cell passage number) and validating with orthogonal assays (e.g., CRISPR knockouts) .

- Theoretical Framework : Leverage systems biology models to contextualize off-target interactions within cellular networks .

Q. What experimental designs are optimal for studying MIA’s structural analogs to enhance target specificity?

- Methodological Answer : Use structure-activity relationship (SAR) studies with iterative modifications to the isobutyl-methyl group. Apply high-throughput screening (HTS) to assess analogs against a panel of ion channels. Molecular dynamics simulations can predict conformational stability and binding kinetics. Cross-reference with crystallographic data from PubChem for validation .

- Advanced Technique : Implement fragment-based drug discovery (FBDD) to identify minimal pharmacophores .

Q. How should researchers model MIA’s pharmacokinetic/pharmacodynamic (PK/PD) profile in heterogeneous populations?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating age, renal function, and genetic polymorphisms (e.g., CYP450 variants). Validate using population PK studies with stratified sampling. Bayesian hierarchical models can account for inter-individual variability .

- Data Integration : Use in silico tools like GastroPlus to simulate absorption dynamics and hepatic clearance .

Q. What strategies mitigate bias when investigating MIA’s synergistic effects with other therapeutics?

- Methodological Answer : Employ factorial experimental designs to test drug combinations across multiple concentrations. Use Chou-Talalay synergy scores (e.g., Combination Index) to quantify interactions. Blind sample processing and randomized plate assignments reduce technical bias. Meta-analyses of preclinical and clinical datasets can identify consensus mechanisms .

- Validation : Cross-check results with transcriptomic signatures of combination-treated cells .

Methodological Frameworks and Theoretical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.